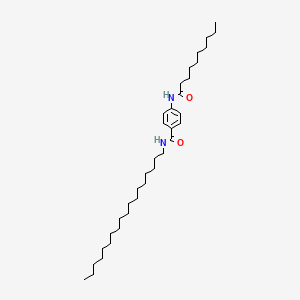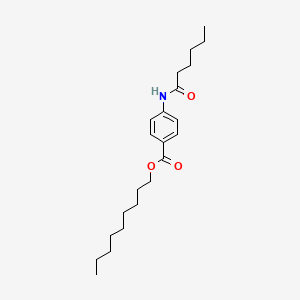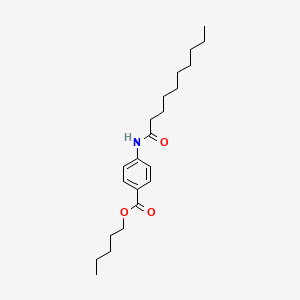
4-(decanoylamino)-N-octadecylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Decanoylamino)-N-octadecylbenzamide is an organic compound with the molecular formula C35H61NO2 It is a benzamide derivative, characterized by the presence of a decanoylamino group and an octadecyl chain attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decanoylamino)-N-octadecylbenzamide typically involves the reaction of 4-aminobenzamide with decanoyl chloride and octadecylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: 4-aminobenzamide reacts with decanoyl chloride in an organic solvent like dichloromethane, in the presence of triethylamine, to form 4-(decanoylamino)benzamide.
Step 2: The intermediate 4-(decanoylamino)benzamide is then reacted with octadecylamine in a similar solvent system to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Decanoylamino)-N-octadecylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its interactions with biological membranes due to its amphiphilic nature.
Medicine: Research may explore its potential as a drug delivery agent or its bioactivity in various therapeutic contexts.
Industry: It could be used in the formulation of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(decanoylamino)-N-octadecylbenzamide would depend on its specific application. In biological systems, it may interact with cell membranes or specific proteins, altering their function. The long hydrophobic chains could facilitate its incorporation into lipid bilayers, potentially affecting membrane fluidity and permeability. Molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Decanoylamino)-N-hexylbenzamide
- 4-(Decanoylamino)-N-dodecylbenzamide
- 4-(Decanoylamino)-N-tetradecylbenzamide
Uniqueness
4-(Decanoylamino)-N-octadecylbenzamide is unique due to its specific combination of a decanoylamino group and an octadecyl chain. This structure imparts distinct physical and chemical properties, such as solubility and interaction with other molecules, which may not be observed in similar compounds with shorter or different alkyl chains.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C35H62N2O2 |
|---|---|
Molekulargewicht |
542.9 g/mol |
IUPAC-Name |
4-(decanoylamino)-N-octadecylbenzamide |
InChI |
InChI=1S/C35H62N2O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25-31-36-35(39)32-27-29-33(30-28-32)37-34(38)26-24-22-20-10-8-6-4-2/h27-30H,3-26,31H2,1-2H3,(H,36,39)(H,37,38) |
InChI-Schlüssel |
MASBQCRWAQGYMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11554810.png)
![4-bromo-N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11554815.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11554817.png)
![2-[(2-Methylphenyl)amino]-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11554820.png)

![4-[(E)-{[3-(Benzylsulfanyl)-2-[(3,5-dinitrophenyl)formamido]propanamido]imino}methyl]phenyl acetate](/img/structure/B11554837.png)
![N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11554840.png)
![2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B11554848.png)

![2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11554851.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11554857.png)

![N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B11554883.png)
![N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide](/img/structure/B11554885.png)
